

# **Application Notes and Protocols for Topoisomerase III Relaxation Assay**

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Compound of Interest		
Compound Name:	Topoisomerase inhibitor 3	
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### Introduction

DNA topoisomerases are essential enzymes that regulate the topology of DNA, playing critical roles in replication, transcription, and recombination. Topoisomerase III, a type IA topoisomerase, specializes in resolving DNA single-strand breaks and is involved in processes such as the removal of precatenanes at the replication fork. The relaxation assay is a fundamental method to study the activity of Topoisomerase III and to screen for potential inhibitors. This document provides a detailed protocol for performing a Topoisomerase III relaxation assay, including data presentation and a visual workflow.

The principle of the assay is based on the differential electrophoretic mobility of supercoiled and relaxed plasmid DNA in an agarose gel. Supercoiled DNA, being more compact, migrates faster through the gel matrix than the relaxed circular DNA. Topoisomerase III relaxes supercoiled DNA by introducing a transient single-strand break, allowing for the rotation of the intact strand, and subsequent religation of the nick. This enzymatic activity can be visualized as a shift in the DNA band from a faster-migrating supercoiled form to a slower-migrating relaxed form on an agarose gel.

# Experimental Protocols Materials and Reagents



Reagent	Stock Concentration	Final Concentration
Supercoiled Plasmid DNA (e.g., pBR322)	20 μg/mL	200 ng/reaction
10X Topoisomerase III Reaction Buffer	See below	1X
Purified Topoisomerase III	Varies	See protocol
5X Stop Buffer/Loading Dye	See below	1X
Agarose	N/A	1% (w/v)
1X TAE or TBE Buffer	50X or 10X	1X
Ethidium Bromide or alternative DNA stain	10 mg/mL	0.5 μg/mL

#### 10X Topoisomerase III Reaction Buffer Composition:

Component	Stock Concentration	Final Concentration (in 10X)
Tris-HCl (pH 8.0)	1 M	500 mM
NaCl	5 M	1.2 M
MgCl <sub>2</sub>	1 M	10 mM

#### 5X Stop Buffer/Loading Dye Composition:



Component	Final Concentration
SDS	1% (w/v)
EDTA (pH 8.0)	50 mM
Bromophenol Blue	0.1% (w/v)
Xylene Cyanol	0.1% (w/v)
Glycerol	50% (v/v)

#### **Protocol**

- Reaction Setup:
  - On ice, prepare a 10 μL reaction mixture in a microcentrifuge tube.
  - Add the components in the following order:
    - Nuclease-free water to a final volume of 10 μL.
    - 1 μL of 10X Topoisomerase III Reaction Buffer.
    - 1 μL of supercoiled plasmid DNA (200 ng).
    - (Optional) 1 μL of test compound (e.g., potential inhibitor) or vehicle control.
    - Add varying amounts of purified Topoisomerase III (e.g., 50-1000 ng) to determine the optimal enzyme concentration.[1][2] A typical starting point is to perform a serial dilution of the enzyme.
- Incubation:
  - Mix the reaction gently by flicking the tube.
  - Incubate the reaction at 37°C for 30-60 minutes.[1][2]
- Reaction Termination:



- $\circ$  Stop the reaction by adding 2.5  $\mu L$  of 5X Stop Buffer/Loading Dye.
- Alternatively, the reaction can be stopped by heating at 70°C for 15 minutes.[1][2]
- · Agarose Gel Electrophoresis:
  - Prepare a 1% agarose gel in 1X TAE or TBE buffer containing a DNA stain (e.g., ethidium bromide).
  - Load the entire reaction mixture into the wells of the gel.
  - Include a lane with untreated supercoiled DNA as a negative control.
  - Run the gel at a constant voltage (e.g., 5-10 V/cm) until there is adequate separation of the DNA topoisomers.
- · Visualization and Analysis:
  - Visualize the DNA bands under UV light.
  - The supercoiled plasmid will appear as the fastest migrating band.
  - Relaxed topoisomers will migrate slower than the supercoiled form.
  - Nicked or open-circular DNA, which may be present in the initial plasmid preparation or as a result of nuclease contamination, will migrate the slowest.
  - Quantify the band intensities using densitometry software to determine the percentage of supercoiled DNA converted to relaxed forms.

## **Data Presentation**

Table 1: Reaction Components and Conditions



Parameter	Value
Total Reaction Volume	10 μL
Substrate	Supercoiled pBR322 DNA
Substrate Concentration	200 ng
Buffer	50 mM Tris-HCl (pH 8.0), 120 mM NaCl, 1 mM MgCl <sub>2</sub>
Enzyme	Purified Topoisomerase III
Enzyme Concentration Range	50 - 1000 ng
Incubation Temperature	37°C
Incubation Time	30 - 60 minutes
Stop Method	Heat inactivation (70°C for 15 min) or addition of Stop Buffer
Analysis Method	1% Agarose Gel Electrophoresis

# **Mandatory Visualization**



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Caption: Workflow of the Topoisomerase III Relaxation Assay.



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#### References

- 1. Bacterial topoisomerase I and topoisomerase III relax supercoiled DNA via distinct pathways PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
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